REACTION_CXSMILES
|
[C:1]([C:5]1[C:14]([O:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31])=[CH:13][C:8]2[N:9]=C(C)[O:11][C:7]=2[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[ClH:32]>C(O)C>[ClH:32].[NH2:9][C:8]1[CH:13]=[C:14]([O:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31])[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])=[CH:6][C:7]=1[OH:11] |f:3.4|
|
Name
|
benzoxazole
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC2=C(N=C(O2)C)C=C1OCCCCCCCCCCCCCCCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
cool
|
Type
|
CUSTOM
|
Details
|
The crystals thus precipitated
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
WASH
|
Details
|
washed with acetone
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC1=C(C=C(C(=C1)OCCCCCCCCCCCCCCCC)C(C)(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.9 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |